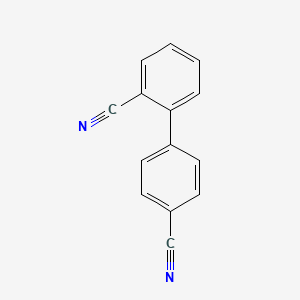

4-(2-氰基苯基)苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-(2-Cyanophenyl)benzonitrile” is a chemical compound with the molecular formula C14H8N2 . It is a derivative of benzonitrile, which is an aromatic organic compound .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of aroyl isocyanate and 4-aminobenzonitrile . A method of preparing a benzonitrile involves reacting an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature of between 150* C. and 190* C .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes .

Chemical Reactions Analysis

Benzonitrile derivatives are known to exhibit a wide variety of biological activities such as antibacterial and antifungal properties . They react with amines to afford N-substituted benzamides after hydrolysis .

科学研究应用

合成和化学性质

2-氟-4-溴联苯的实用合成

本研究讨论了 2-氟-4-溴联苯的实用合成方法,它是各种医药和化工产品制造中的关键中间体。尽管该研究重点关注特定的溴联苯衍生物,但它强调了开发复杂有机化合物的高效合成方法的重要性,这可能与合成用于各种应用的 4-(2-氰基苯基)苯甲腈衍生物相关 (邱等人,2009)。

环境和生物应用

来自蓝藻的抗菌、抗真菌和抗分枝杆菌化合物

本综述详细介绍了从蓝藻中提取的化合物的抗菌特性,表明 4-(2-氰基苯基)苯甲腈及其衍生物有望用于抗菌应用。蓝藻化合物由于其多样的化学结构,已显示出对多重耐药病原体的有效性 (Swain 等人,2017)。

药代动力学和毒理学

新精神活性物质 (NPS) 的药代动力学、药效学和毒理学

虽然重点关注 2C-B、4-氟苯丙胺和苯并呋喃等物质,但本综述阐明了了解化学化合物的药代动力学、药效学和毒理学的重要性。此类知识对于评估新化合物的潜在健康风险和治疗益处至关重要,包括 4-(2-氰基苯基)苯甲腈衍生物 (Nugteren-van Lonkhuyzen 等人,2015)。

光催化应用

基于 g-C3N4 的光催化剂综述

讨论了基于石墨氮化碳的光催化剂的开发和应用,用于环境修复和太阳能转换。本综述强调了探索 4-(2-氰基苯基)苯甲腈衍生物在开发新光催化剂中的潜力,因为它们具有独特的电子和结构特性 (Wen 等人,2017)。

作用机制

Target of Action

It is structurally similar to rilpivirine , a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV-1

Mode of Action

If it acts similarly to Rilpivirine, it would bind to reverse transcriptase and inhibit the enzyme’s activity . This would prevent the conversion of viral RNA into DNA, a crucial step in the replication of HIV-1 .

Biochemical Pathways

If it acts like Rilpivirine, it would affect the HIV-1 replication pathway by inhibiting reverse transcriptase . This would disrupt the viral life cycle and prevent the production of new virus particles .

Result of Action

If it acts like Rilpivirine, it would inhibit the replication of HIV-1 at the molecular level, leading to a decrease in viral load at the cellular level .

安全和危害

未来方向

The future directions for “4-(2-Cyanophenyl)benzonitrile” and similar compounds could involve further exploration of their potential applications in areas such as lasers, photodiodes, chemosensors, and organic light-emitting diodes . They could also be used as ligands in the extraction, separation, and determination of heavy metals .

属性

IUPAC Name |

2-(4-cyanophenyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2/c15-9-11-5-7-12(8-6-11)14-4-2-1-3-13(14)10-16/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCMOCANUWRJQAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10362722 |

Source

|

| Record name | 4-(2-Cyanophenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42289-52-1 |

Source

|

| Record name | 4-(2-Cyanophenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Ethoxy-5-[(pyridine-3-carbonyl)-amino]-benzenesulfonyl chloride](/img/structure/B1608079.png)

![Methyl 2-[(4-chlorophenylcarbamoyl)methylthio]-1H-benzo[D]imidazole-1-carboxylate](/img/structure/B1608089.png)